Cas no 887029-38-1 (2-(1-piperazinylmethyl)cyclohexylmethanol)

2-(1-Piperazinylmethyl)cyclohexylmethanol is a versatile intermediate in organic synthesis, characterized by its cyclohexylmethanol backbone and piperazinylmethyl functional group. This compound exhibits potential utility in pharmaceutical and agrochemical applications due to its structural flexibility, which allows for further derivatization. The piperazine moiety enhances its binding affinity in biologically active molecules, while the cyclohexyl group contributes to steric stability. Its balanced hydrophilicity and lipophilicity make it suitable for optimizing drug-like properties. The compound is typically handled under standard laboratory conditions, ensuring compatibility with a range of synthetic protocols. Careful purification is recommended to maintain high purity for research or industrial use.
2-(1-piperazinylmethyl)cyclohexylmethanol structure
887029-38-1 structure
Product name:2-(1-piperazinylmethyl)cyclohexylmethanol
CAS No:887029-38-1
MF:C12H24N2O
MW:212.34
CID:1070204
PubChem ID:16641269

2-(1-piperazinylmethyl)cyclohexylmethanol Chemical and Physical Properties

Names and Identifiers

    • [2-(1-Piperazinylmethyl)cyclohexyl]methanol
    • NCGC00340424-01
    • AB01263680-03
    • VS-07495
    • [2-(1-Piperazinylmethyl)cyclohexyl]methanol, AldrichCPR
    • (2-(Piperazin-1-ylmethyl)cyclohexyl)methanol
    • CS-0322066
    • AKOS022061522
    • 887029-38-1
    • DTXSID10586385
    • [2-(piperazin-1-ylmethyl)cyclohexyl]methanol
    • {2-[(Piperazin-1-yl)methyl]cyclohexyl}methanol
    • AKOS000319717
    • BBL023721
    • STL067069
    • 2-(1-piperazinylmethyl)cyclohexylmethanol
    • MDL: MFCD08559367
    • Inchi: InChI=1S/C12H24N2O/c15-10-12-4-2-1-3-11(12)9-14-7-5-13-6-8-14/h11-13,15H,1-10H2
    • InChI Key: YYEKXUHZBSLXAK-UHFFFAOYSA-N
    • SMILES: C1CCC(CO)C(C1)CN2CCNCC2

Computed Properties

  • Exact Mass: 212.188863393g/mol
  • Monoisotopic Mass: 212.188863393g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5Ų
  • XLogP3: 1

2-(1-piperazinylmethyl)cyclohexylmethanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B450555-100mg
[2-(1-piperazinylmethyl)cyclohexyl]methanol
887029-38-1
100mg
$ 210.00 2022-06-07
TRC
B450555-10mg
[2-(1-piperazinylmethyl)cyclohexyl]methanol
887029-38-1
10mg
$ 50.00 2022-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
024224-1g
[2-(1-Piperazinylmethyl)cyclohexyl]methanol
887029-38-1
1g
4973.0CNY 2021-07-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
024224-500mg
[2-(1-Piperazinylmethyl)cyclohexyl]methanol
887029-38-1
500mg
3233.0CNY 2021-07-13
TRC
B450555-50mg
[2-(1-piperazinylmethyl)cyclohexyl]methanol
887029-38-1
50mg
$ 135.00 2022-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
024224-1g
[2-(1-Piperazinylmethyl)cyclohexyl]methanol
887029-38-1
1g
4973CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
024224-500mg
[2-(1-Piperazinylmethyl)cyclohexyl]methanol
887029-38-1
500mg
3233CNY 2021-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1392736-500mg
(2-(Piperazin-1-ylmethyl)cyclohexyl)methanol
887029-38-1 98%
500mg
¥5380.00 2024-04-26

Additional information on 2-(1-piperazinylmethyl)cyclohexylmethanol

Compound CAS No. 887029-38-1: 2-(1-Piperazinylmethyl)cyclohexylmethanol

2-(1-Piperazinylmethyl)cyclohexylmethanol, also known by its CAS registry number 887029-38-1, is a complex organic compound with a unique structure that combines a cyclohexane ring, a piperazine moiety, and a hydroxymethyl group. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and environmental chemistry. Its structure and properties make it a versatile molecule with promising avenues for further research and development.

The molecular structure of 2-(1-piperazinylmethyl)cyclohexylmethanol is characterized by a cyclohexane ring substituted with a piperazine group at the 1-position of the methyl chain. The piperazine ring, a six-membered ring containing two nitrogen atoms, contributes to the compound's unique electronic and steric properties. The hydroxymethyl group attached to the cyclohexane ring adds hydrophilic character to the molecule, enhancing its solubility in polar solvents. This combination of structural features makes the compound suitable for various chemical reactions and applications.

Recent studies have focused on the synthesis and characterization of 2-(1-piperazinylmethyl)cyclohexylmethanol. Researchers have explored different synthetic pathways to optimize the yield and purity of the compound. One notable approach involves the nucleophilic substitution reaction between cyclohexylmethanol derivatives and piperazine derivatives under specific reaction conditions. These studies have highlighted the importance of reaction conditions, such as temperature and solvent choice, in achieving high yields of the desired product.

The chemical properties of CAS No. 887029-38-1 have been extensively studied to understand its behavior in different environments. The compound exhibits moderate stability under standard conditions but can undergo degradation under harsh conditions such as strong acids or bases. Its solubility in organic solvents like dichloromethane and ethyl acetate makes it suitable for use in organic synthesis reactions. Additionally, the compound's ability to form hydrogen bonds due to the hydroxymethyl group has been exploited in designing drug delivery systems.

In terms of applications, 2-(1-piperazinylmethyl)cyclohexylmethanol has shown potential in the pharmaceutical industry as a building block for drug molecules. Its structure allows for easy functionalization, enabling the creation of bioactive compounds with desired pharmacokinetic properties. Recent research has focused on its use as a precursor for developing drugs targeting central nervous system disorders, such as Alzheimer's disease and Parkinson's disease. The piperazine moiety is particularly valuable in this context due to its ability to interact with various biological targets.

Beyond pharmaceuticals, this compound has also found applications in materials science. Its unique structure makes it a candidate for use in polymer synthesis, where it can serve as a crosslinking agent or a monomer component. Researchers have explored its use in developing novel polymeric materials with improved mechanical and thermal properties. The compound's ability to form stable bonds under certain conditions has been instrumental in these applications.

In environmental chemistry, CAS No. 887029-38-1 has been studied for its role in pollution control technologies. Its ability to act as a catalyst or adsorbent in waste water treatment processes has been investigated. Recent studies have demonstrated its potential for removing heavy metal ions from industrial effluents through coordination chemistry mechanisms.

The future outlook for 2-(1-piperazinylmethyl)cyclohexylmethanol is promising, with ongoing research aimed at expanding its applications across diverse fields. Scientists are exploring new synthetic routes that could enhance its scalability for industrial production. Additionally, efforts are being made to understand its biodegradation pathways to assess its environmental impact fully.

In conclusion, CAS No. 887029-38-1, or 2-(1-piperazinylmethyl)cyclohexylmethanol, is a multifaceted compound with significant potential in various scientific domains. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable tool for researchers and industries alike.

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